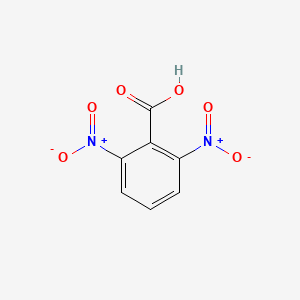

2,6-Dinitrobenzoic acid

Description

Contextualization within Aromatic Nitrocarboxylic Acids

2,6-Dinitrobenzoic acid is a notable member of the aromatic nitrocarboxylic acids, a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one carboxyl group (-COOH) and one or more nitro groups (-NO₂). These compounds are fundamental in organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and specialty chemicals. numberanalytics.com The presence of both the electron-withdrawing nitro groups and the carboxyl group on the aromatic ring significantly influences the compound's chemical properties and reactivity. numberanalytics.comsolubilityofthings.com

The carboxyl group is a deactivating group, meaning it reduces the reactivity of the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. numberanalytics.com Conversely, the nitro groups are also strongly deactivating. numberanalytics.comsolubilityofthings.com This electronic landscape makes aromatic nitrocarboxylic acids like this compound distinct from other substituted benzoic acids and provides a unique platform for studying chemical reactions and molecular interactions. numberanalytics.comsolubilityofthings.com The specific positioning of the nitro groups, as seen in isomers like 2,4-dinitrobenzoic acid, 3,5-dinitrobenzoic acid, and this compound, leads to significant differences in their chemical behavior, stability, and coordination chemistry.

Significance in Advanced Chemical Sciences Research

In the realm of advanced chemical sciences, this compound is a compound of considerable interest. It serves as a valuable starting material and intermediate in various synthetic pathways. For instance, it is a precursor in the synthesis of 2-amino-6-nitrobenzoic acid, a compound useful in the preparation of agricultural chemicals, imaging materials, and pharmaceutical compounds. google.com A specific application involves its use in a multi-step synthesis to produce 6-methoxyanthranilic acid, an important precursor for certain anthracyclines. scispace.com

The compound's structure makes it a subject of study in supramolecular chemistry and crystal engineering. Research has been conducted on its formation of co-crystals with other organic molecules, providing insights into hydrogen bonding and other non-covalent interactions that dictate crystal packing. researchgate.net Furthermore, studies have investigated the formation of host-guest inclusion complexes between this compound and molecules like β-cyclodextrin, which is relevant for understanding molecular recognition and encapsulation. nih.gov

This compound also appears in metabolic and toxicological research. It has been identified as a urinary metabolite of nitrotoluenes, such as 2,6-dinitrotoluene (B127279), making its study important for understanding the biotransformation of these compounds. chemicalbook.comchemicalbook.comtandfonline.com Research into the metabolism of 2,6-dinitrotoluene has shown that it can be oxidized in the liver to 2,6-dinitrobenzyl alcohol, which is then further oxidized to 2,6-dinitrobenzaldehyde (B1206409) and subsequently to this compound. tandfonline.com Its derivatives have also been included in genotoxicity studies to evaluate the potential risks of nitroaromatic compounds found as environmental pollutants. nih.gov

The reactivity of this compound, particularly in decarboxylation reactions, has been the subject of mechanistic studies. These investigations explore how substituents on the benzene ring affect the rate and mechanism of the reaction, contributing to the fundamental understanding of aromatic SE1 reactions. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₆ | chemicalbook.comnih.govchemspider.com |

| Molecular Weight | 212.12 g/mol | chemicalbook.comnih.gov |

| CAS Number | 603-12-3 | chemicalbook.comnih.gov |

| Melting Point | 202-206 °C | lookchem.com |

| pKa | 1.14 (at 25°C) | lookchem.com |

| Water Solubility | 16.10 g/L | lookchem.com |

Spectroscopic and Structural Data Summary

| Data Type | Description | Source(s) |

| ¹³C NMR Spectra | Data available from Aldrich Chemical Company, Inc. | nih.gov |

| Crystal Structure | The crystal structure reveals that molecules are paired by hydrogen bonding between the carboxyl groups. iucr.org Studies on co-crystals show the carboxyl group is often perpendicular to the benzene ring. researchgate.net | researchgate.netnih.goviucr.org |

| Infrared (IR) Spectroscopy | Used to confirm the formation of solid inclusion complexes with β-cyclodextrin. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKWSIQQYJTJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209049 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-12-3 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Routes for 2,6-Dinitrobenzoic Acid Synthesis

The preparation of this compound can be approached through two primary strategies: the oxidation of a pre-functionalized precursor or the direct nitration of a suitable aromatic substrate.

A principal route to this compound is the oxidation of the methyl group of 2,6-dinitrotoluene (B127279). This method leverages the availability of dinitrotoluene isomers, which are produced on an industrial scale. The metabolism of 2,6-dinitrotoluene in biological systems has been shown to produce this compound, indicating that the methyl group is susceptible to oxidation. nih.govnih.gov

In chemical synthesis, strong oxidizing agents are employed to convert the alkyl side-chain to a carboxylic acid. While specific protocols for 2,6-dinitrotoluene are specialized, analogous transformations, such as the oxidation of 2,5-dinitrotoluene, utilize reagents like potassium dichromate in an acidic medium. orgsyn.org The reaction involves heating the dinitrotoluene precursor with the oxidizing agent to achieve the conversion of the methyl group to the carboxyl group, thereby forming the desired dinitrobenzoic acid.

Table 1: Synthesis of this compound This table is interactive. Users can sort and filter the data.

| Method | Precursor | Key Reagents | Product | Notes |

|---|---|---|---|---|

| Oxidation | 2,6-Dinitrotoluene | Strong oxidizing agents (e.g., Dichromates, Permanganates) | This compound | Leverages industrially available dinitrotoluene. |

| Nitration | 2-Nitrotoluene (B74249) | Mixed Acid (HNO₃/H₂SO₄) | 2,6-Dinitrotoluene | Precursor for subsequent oxidation. |

| Nitration | Benzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | 3,5-Dinitrobenzoic acid | Illustrates the challenge of direct nitration due to the meta-directing effect of the carboxyl group. orgsyn.orgchemicalbook.com |

Directly nitrating benzoic acid to produce this compound is not feasible in high yield due to the electronic properties of the carboxyl group. The carboxylic acid functional group is deactivating and meta-directing, meaning that electrophilic nitration overwhelmingly yields 3,5-Dinitrobenzoic acid. orgsyn.orgchemicalbook.comquora.com

Therefore, advanced strategies typically involve the nitration of a different precursor, followed by a chemical modification to install the carboxyl group. A common approach is the nitration of 2-nitrotoluene. The nitration of 2-nitrotoluene with a mixture of nitric and sulfuric acids (mixed acid) yields a mixture of dinitrotoluene isomers, including 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene. sciencemadness.org Following separation of the isomers, the 2,6-dinitrotoluene can be oxidized as described in the previous section. This multi-step process circumvents the directing-group problem associated with benzoic acid itself.

Derivatization Pathways and Functional Group Transformations

The two nitro groups of this compound offer sites for further chemical modification, with selective reduction being a key transformation.

A significant derivatization of this compound is the selective reduction of one of the two nitro groups to form 2-amino-6-nitrobenzoic acid. This product is a valuable building block in the synthesis of pharmaceuticals and agricultural chemicals. google.com The challenge lies in achieving mono-reduction without proceeding to the diamino-substituted product. This chemoselectivity can be controlled by the choice of reducing agent and reaction conditions.

The use of sulfide, hydrosulfide, and polysulfide reagents is a well-established method for the selective reduction of one nitro group in polynitrated aromatic compounds, a process known as the Zinin reduction. sciencemadness.orgwikipedia.orgresearchgate.netorganicreactions.org This method is particularly effective for the conversion of this compound to 2-amino-6-nitrobenzoic acid. google.com

The reaction is typically performed by treating the dinitrobenzoic acid with an alkali metal sulfide, hydrosulfide, or polysulfide in a protic solvent system, such as a mixture of alcohol and water. google.com The selectivity is attributed to several factors, including the preferential reduction of the least sterically hindered nitro group. stackexchange.com The reaction mechanism is complex, but it is believed that the rate-determining step involves the attack of a disulfide ion on the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates. sciencemadness.orgwikipedia.orgstackexchange.com This process is suitable for large-scale synthesis, with reported yields of at least 85%. google.com

Table 2: Selective Reduction of this compound with Sulfide Agents This table is interactive. Users can sort and filter the data.

| Reagent Type | Specific Reagent | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Hydrosulfide | Sodium Hydrosulfide | Alcohol/Water | 60 - 95 | >85% | google.com |

| Sulfide | Sodium Sulfide | Protic Solvents | Reflux | High | google.comsciencemadness.orgwikipedia.org |

| Polysulfide | Sodium Polysulfide | Alcohol/Water | Reflux | High | google.com |

Catalytic hydrogenation is a powerful and widely used industrial method for the reduction of nitro groups. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.org For the selective mono-reduction of a dinitro compound like this compound, careful control of reaction conditions is paramount.

Achieving high selectivity can be challenging, as the reaction can readily proceed to form the diamine. Factors that influence selectivity include the choice of catalyst, solvent, hydrogen pressure, and temperature. google.com While the complete reduction of similar compounds like 2,4,6-trinitrobenzoic acid over Pd/C catalysts has been studied, researchgate.netnih.gov achieving selective mono-hydrogenation requires tuning the process to favor the formation of the nitro-amino intermediate. In some cases, modified catalysts or specific additives, such as vanadium compounds, can be used to prevent the accumulation of undesired intermediates like hydroxylamines and improve the purity of the final product. google.com The controlled hydrogenation of 2,6-dinitrotoluene with a palladium on carbon catalyst is a known route to produce 6-nitro-o-toluidine, demonstrating the feasibility of selective reduction on a related substrate. sciencemadness.org

Table 3: General Parameters for Catalytic Hydrogenation of Aromatic Nitro Compounds This table is interactive. Users can sort and filter the data.

| Catalyst | Common Supports | Typical Pressure | Typical Temperature | Key Challenge |

|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | 1-20 atm | 20 - 100 °C | Achieving selectivity, preventing over-reduction. |

| Platinum (Pt) | Carbon (C) | 1-20 atm | 20 - 100 °C | Can be too active, leading to loss of selectivity. |

| Raney Nickel (Ni) | - | 1-50 atm | 20 - 150 °C | Often requires higher temperatures and pressures. |

| Gold (Au) | Alumina (Al₂O₃) | Atmospheric | 120 - 250 °C | High selectivity for some substrates (e.g., halonitroarenes). hw.ac.uk |

Esterification and Anhydride (B1165640) Formation

The synthesis of esters and anhydrides from this compound involves standard organic chemistry reactions, although reaction conditions may be influenced by the presence of the two electron-withdrawing nitro groups.

Esterification:

Esterification of carboxylic acids, including nitrobenzoic acids, is commonly achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com To drive the equilibrium towards the ester product, water is typically removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene. google.com

Another approach involves the use of coupling agents to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-(dimethylamino)pyridine (DMAP), facilitate ester formation by converting the carboxylic acid into a more reactive intermediate. jocpr.com This method is effective for reactions that may be sensitive to the strong acidic conditions of Fischer esterification. jocpr.com

A related compound, 2-methyl-6-nitrobenzoic anhydride (MNBA), known as the Shiina reagent, is a powerful condensing agent used for forming esters (Shiina esterification) and macrolactones. wikipedia.orgresearchgate.net This highlights that anhydrides derived from substituted nitrobenzoic acids are effective acylating agents. The reaction of this compound with an alcohol in the presence of such a condensing agent would proceed via a mixed anhydride intermediate.

| Method | Reagents | Catalyst | Key Features |

| Fischer Esterification | Alcohol | Sulfuric acid or p-toluenesulfonic acid | Equilibrium reaction; requires removal of water. google.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Mild conditions; forms a reactive intermediate. jocpr.com |

| Anhydride-based Condensation | Alcohol, Condensing Agent (e.g., MNBA) | Base (e.g., Triethylamine), DMAP | Proceeds through a mixed anhydride; high yields. researchgate.net |

Anhydride Formation:

Acid anhydrides can be synthesized from carboxylic acids, typically via their more reactive derivatives like acid chlorides. libretexts.orgkhanacademy.org For this compound, this would involve first converting it to 2,6-dinitrobenzoyl chloride (using a reagent like thionyl chloride or oxalyl chloride). The resulting acid chloride can then react with a carboxylate salt (e.g., sodium 2,6-dinitrobenzoate) or another molecule of the carboxylic acid to form the symmetric anhydride, 2,6-dinitrobenzoic anhydride. libretexts.org

The general reaction proceeds as follows:

Formation of Acid Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Reaction with Carboxylate: R-COCl + R-COO⁻Na⁺ → (R-CO)₂O + NaCl

Due to the electronic effects of the nitro groups, 2,6-dinitrobenzoyl chloride is highly reactive, facilitating the nucleophilic acyl substitution by the carboxylate.

Regioselective Halogenation and Other Electrophilic/Nucleophilic Substitutions

The substitution patterns of the this compound ring are dictated by the strong directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the this compound ring is highly disfavored. The benzene (B151609) ring is severely deactivated by the presence of three strong electron-withdrawing groups: two nitro groups (-NO₂) and a carboxylic acid group (-COOH). quora.com Both substituent types pull electron density from the aromatic ring through inductive and resonance effects, making the ring much less nucleophilic and thus less reactive towards electrophiles. quora.com

If an electrophilic substitution reaction were to be forced under harsh conditions, the directing effects of the substituents would predict the regioselectivity. The carboxylic acid and the nitro groups are all meta-directors. quora.com Therefore, an incoming electrophile would be directed to the positions meta to all three groups. In the case of this compound, the C-4 and C-5 positions are meta to the carboxyl group, and the C-4 position is meta to the C-2 nitro group, while the C-5 position is meta to both the C-6 and C-1 substituents. This makes the C-5 position the most likely, albeit highly deactivated, site for electrophilic attack.

Regioselective Halogenation (via EAS): Direct halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) of this compound is extremely difficult due to the profound deactivation of the ring. The reaction would require very high temperatures and strong Lewis acid catalysts, with an expected low yield of the 5-halo-2,6-dinitrobenzoic acid derivative.

Nucleophilic Aromatic Substitution:

In stark contrast to its inertness towards electrophiles, the this compound ring is highly activated for nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com The presence of strong electron-withdrawing nitro groups ortho and para to potential leaving groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

For a substitution reaction to occur on the this compound ring itself, one of the existing groups would have to act as a leaving group. The nitro groups and the carboxyl group are generally poor leaving groups in SₙAr reactions. However, if a good leaving group, such as a halogen, were present on the ring, it would be readily displaced by a nucleophile.

For example, in a precursor molecule like 3-chloro-2,6-dinitrobenzoic acid, the chlorine atom at the C-3 position is ortho to the C-2 nitro group and para to the C-6 nitro group. This positioning strongly activates it for nucleophilic attack. It would react readily with nucleophiles like alkoxides, amines, or thiolates to yield the corresponding substituted this compound derivative. The reaction rate is significantly enhanced by the presence of multiple electron-withdrawing groups. masterorganicchemistry.com

| Reaction Type | Reactivity of this compound | Predicted Regioselectivity | Controlling Factors |

| Electrophilic Substitution | Highly Deactivated | C-5 position (meta to all groups) | Strong deactivating and meta-directing effects of -COOH and two -NO₂ groups. quora.com |

| Nucleophilic Substitution | Highly Activated (with a suitable leaving group) | Position of the leaving group (ortho/para to -NO₂) | Strong activating and stabilizing effect of -NO₂ groups on the carbanionic intermediate. libretexts.orgmasterorganicchemistry.com |

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups. The reaction typically proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgacsgcipr.org In the second, rate-determining step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the substitution pattern on the aromatic ring. masterorganicchemistry.com

While halogens are typical leaving groups in SNAr reactions, the nitro group (–NO₂) can also be displaced, although it is generally a poorer leaving group. acsgcipr.org The displacement of a nitro group is facilitated in highly activated systems. For instance, studies on 1,2- and 1,4-dinitrobenzenes have shown that one of the nitro groups can be readily displaced by anionic sulfur nucleophiles at room temperature. rsc.org Computational studies on nitrobenzene (B124822) have predicted that the displacement of a nitro group by a fluoride (B91410) ion in the gas phase may even follow a concerted pathway with a low activation energy. nih.gov

However, in the case of 2,6-dinitrobenzoic acid and its derivatives, the SNAr reactivity, particularly involving the displacement of a nitro group, is significantly suppressed. This reduced reactivity is primarily attributed to steric hindrance. vulcanchem.comresearchgate.net The two substituents at the ortho positions (a nitro group and the carboxylic acid group) sterically crowd the reaction center at the ipso-carbon, impeding the approach of the incoming nucleophile. unilag.edu.ng

Kinetic studies on analogous systems, such as the reaction of 2,6-dinitrophenyl phenyl ether with amines, reveal a departure from the common base-catalyzed SNAr mechanism. researchgate.netunilag.edu.ng While many SNAr reactions are catalyzed by a base (often a second molecule of the amine nucleophile) that assists in the proton transfer step, this pathway becomes insignificant for 2,6-disubstituted substrates. researchgate.net The steric congestion is believed to be sufficient to hinder the intermolecular proton transfer from the intermediate to the base. unilag.edu.ng Consequently, only the uncatalysed pathway is observed for these sterically hindered compounds. unilag.edu.ng For the ester methyl 2,6-dinitrobenzoate, harsher conditions are required for nucleophilic displacement compared to less hindered isomers, reinforcing the concept of steric inhibition. vulcanchem.com

Gas-Phase Reactions and Anionic σ-Adduct Formation

Gas-phase studies using mass spectrometry provide valuable insights into the intrinsic reactivity of ions, free from solvent effects. For this compound, these studies have elucidated key reaction pathways involving its anion.

The anion of this compound is readily generated in the gas phase via electrospray ionization. Within the medium-pressure region of an electrospray ion source, this anion undergoes efficient collision-induced decarboxylation (loss of CO₂) to generate the 2,6-dinitrophenide anion. researchgate.netresearchgate.net

The decarboxylation of 2,6-dinitrobenzoate ions has also been studied in aqueous solution, where it is recognized as a representative aromatic SE1 (substitution, electrophilic, unimolecular) reaction. researchgate.net The mechanism involves the rate-determining loss of carbon dioxide to form a transient aryl anion, which is then rapidly protonated by the solvent. vulcanchem.comresearchgate.net Kinetic studies have determined the activation parameters for this process, which are characterized by high activation enthalpy and entropy. vulcanchem.comresearchgate.net

| Reaction | Solvent | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| Decarboxylation of 2,6-Dinitrobenzoate Ion | Water | High | High, Positive |

| Table 1: Qualitative activation parameters for the decarboxylation of the 2,6-dinitrobenzoate ion in aqueous solution. The high positive values suggest significant loss of solvation in the transition state. vulcanchem.comresearchgate.net |

The 2,6-dinitrophenide anion formed from the decarboxylation is itself a reactive species in the gas phase. When vapors of various C-H acids (such as aliphatic aldehydes and ketones) are introduced, they react with the dinitrophenide anion to yield new anionic σ-adducts. researchgate.netresearchgate.net These adducts are characterized as gas-phase Meisenheimer complexes. rsc.orgresearchgate.net

The formation of these adducts is rationalized by a reaction sequence that begins with a proton transfer from the C-H acid to the more basic dinitrophenide anion. This creates a carbanion (enolate) from the C-H acid. Subsequently, the newly formed carbanion attacks the electron-deficient aromatic ring of the neutral 1,3-dinitrobenzene (B52904) molecule (also formed during the process) within an ion-molecule complex, leading to the stable anionic σ-adduct. researchgate.netresearchgate.net This gas-phase synthesis demonstrates the intrinsic ability of the dinitrophenyl system to form these characteristic SNAr intermediates.

Electron Transfer Processes and Redox Chemistry

The redox chemistry of this compound is dominated by the two electron-withdrawing nitro groups, which make the molecule a good electron acceptor. These processes often involve the transfer of one or more electrons to the aromatic system.

The initial step in the reduction is typically a one-electron transfer to form a dinitrobenzoic acid anion radical. ucl.ac.uk The stability and properties of these radicals can be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy and computational methods such as Density Functional Theory (DFT). DFT calculations have been successfully used to determine the hyperfine coupling constants of dinitrobenzoic acid anion radicals, which provides information on the distribution of the spin density across the molecule. smolecule.com For the related 2,4-dinitrobenzoic acid anion radical, these studies revealed a strong intramolecular hydrogen bond between the carboxylic group and the ortho-nitro group, which influences the spin density distribution. smolecule.com

The nitro groups of this compound can be chemically reduced. A common synthetic application is the selective reduction of one nitro group to an amino group to form 2-amino-6-nitrobenzoic acid, a reaction that can be achieved using reagents like sodium hydrosulfide.

Complexation and Supramolecular Assemblies

Host-Guest Inclusion Complexation

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a structural cavity, and a "guest" molecule that fits within it. This type of complexation can alter the physical and chemical properties of the guest molecule.

2,6-Dinitrobenzoic acid has been shown to form a host-guest inclusion complex with β-cyclodextrin (β-CD). nih.gov β-Cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, making it an effective host for suitably sized non-polar molecules in aqueous solutions. nih.govoatext.com The formation of the complex involves the insertion of the 2,6-DNB molecule into the nano-hydrophobic cavity of the β-CD. nih.gov

The stability and formation of this inclusion complex have been quantitatively studied. Using the Benesi-Hildebrand plot, the binding constant for the complex was determined at a specific temperature, providing insight into the affinity between the host and guest molecules. nih.gov

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Binding Constant (K) | 2.56 x 10² M⁻¹ | 303 K | nih.gov |

| Gibbs Free Energy (ΔG) | -14.13 kJ mol⁻¹ | 303 K | nih.gov |

The formation and structure of the 2,6-DNB and β-CD inclusion complex have been confirmed through a variety of analytical techniques, both in solution and in the solid state. nih.gov

In solution, UV-visible spectroscopy and electrochemical analysis, such as cyclic voltammetry, were employed to study the complex formation. nih.gov These methods can detect changes in the electronic environment of the guest molecule upon inclusion into the host cavity.

For the solid inclusion complex, a comprehensive characterization was achieved using several methods: nih.gov

Nuclear Magnetic Resonance (NMR): Both 1H NMR and 2D 1H NMR (ROESY) spectroscopy confirmed the formation of the solid complex. These techniques provide detailed information about the proximity of atoms, showing which parts of the guest molecule are inside the cyclodextrin (B1172386) cavity. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is used to identify changes in the vibrational frequencies of functional groups upon complexation, providing further evidence of the inclusion. nih.gov

X-Ray Diffraction (XRD): XRD patterns are used to assess the crystalline nature of the complex, which typically differs from that of the individual components. nih.gov

Scanning Electron Microscopy (SEM): SEM provides morphological information about the solid complex, illustrating changes in the surface and particle shape upon formation. nih.gov

Furthermore, molecular docking studies have been used to propose a schematic representation of how the 2,6-DNB molecule is included within the β-CD cavity. nih.gov

Metal-Ligand Coordination Chemistry

Detailed research findings specifically on the metal-ligand coordination chemistry of this compound with transition metal ions such as Co(II), Cu(II), Ni(II), and Zn(II), as well as its solvent-dependent self-assembly, were not available in the consulted sources. While extensive research exists for isomers like 3,5-dinitrobenzoic acid, this information is not applicable to the subject of this article.

Analysis of Hydrogen Bonding Networks in Coordination Compounds

While extensive research exists for related nitrobenzoates, specific studies detailing the hydrogen bonding networks in the coordination compounds of this compound are limited in the available literature. Typically, in metal complexes of nitrobenzoic acids, the carboxylate group coordinates to the metal center, while the nitro groups can participate in weaker intermolecular interactions, including hydrogen bonds with co-ligands or solvent molecules, which stabilize the crystal packing. These interactions are crucial in dictating the final supramolecular architecture.

Molecular Salts and Cocrystal Solvates

The strong acidity of this compound (pKa ≈ 1.14) makes it highly prone to forming molecular salts through proton transfer when reacted with suitable basic compounds, such as pyridines. karazin.ua This property is fundamental to its use in creating multi-component crystalline materials.

Investigation of Proton Transfer Complexes

The formation of molecular salts from this compound is a clear indication of proton transfer. Research has demonstrated that co-crystallization of this acid with various isomeric N,N′-bis(pyridin-n-ylmethyl)ethanediamides consistently results in the formation of 2:1 salts. researchgate.netacs.org In these complexes, the acidic proton from the carboxylic group of this compound is transferred to the nitrogen atom of the pyridine (B92270) rings, creating a dicationic organic molecule and two 2,6-dinitrobenzoate anions.

Similarly, a salt cocrystal is formed from the 2:1 reaction of this compound with 2,2′-bipyridine. This process yields a formula of [2,2′-bpyH][LH][L], where L represents the 2,6-dinitrobenzoate anion and LH is the neutral acid. researchgate.net This demonstrates a complex assembly involving both the protonated base and the deprotonated acid, alongside a neutral acid molecule. researchgate.net

| Acid Component | Base Component | Resulting Stoichiometry (Acid:Base) | Outcome |

|---|---|---|---|

| This compound | N,N′-bis(pyridin-n-ylmethyl)ethanediamides (n=2, 3, or 4) | 2:1 | Salt formation via proton transfer researchgate.netresearchgate.net |

| This compound | 2,2′-Bipyridine | 2:1 | Salt cocrystal formation researchgate.net |

| This compound | 4,4′-Bipyridine | 2:1 | Salt formation ([4,4′-bpyH2][L]2) researchgate.net |

Crystallographic Analysis of Supramolecular Synthons

Crystallographic studies of the molecular salts of this compound provide detailed insights into the specific non-covalent interactions, or supramolecular synthons, that govern their assembly.

In the 2:1 salts formed with isomeric N,N′-bis(pyridin-n-ylmethyl)ethanediamides, the crystal structures are consolidated by pyridinium-N—H+···O(carboxylate) hydrogen bonds. researchgate.netresearchgate.net These strong, charge-assisted hydrogen bonds are the primary interactions linking the cationic and anionic components. The central core of the isomeric di-cations maintains a consistent anti conformation across the different structures. researchgate.netacs.org

The co-crystallization with bipyridines also reveals distinct supramolecular arrangements. The reaction with 2,2′-bipyridine results in a three-component aggregate where the 2,6-dinitrobenzoate anion acts as a bridge, connecting the protonated 2,2′-bipyridinium cation ([2,2′-bpyH]+) and a neutral this compound molecule (LH) through N—H+···O and O—H···O hydrogen bonds, respectively. researchgate.net In contrast, the reaction with 4,4′-bipyridine produces a salt with a doubly-protonated cation, [4,4′-bpyH2]2+, and two 2,6-dinitrobenzoate anions, held together by N—H+···O hydrogen bonds in a symmetric three-component aggregate. researchgate.net These examples underscore how the choice of co-former can lead to significantly different, yet predictable, hydrogen-bonded synthons and crystal structures.

| Compound | Crystal System | Space Group | Key Supramolecular Synthons |

|---|---|---|---|

| Salt with N,N′-bis(pyridin-2-ylmethyl)ethanediamide | Monoclinic | P21/c | N—H+···O(carboxylate) researchgate.netacs.org |

| Salt with 2,2′-Bipyridine | Monoclinic | P21/c | N—H+···O, O—H···O researchgate.net |

| Salt with 4,4′-Bipyridine | Monoclinic | C2/c | N—H+···O researchgate.net |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2,6-Dinitrobenzoic acid from complex matrices and for its quantification. Techniques such as HPLC, LC-MS/MS, and CZE offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of nitroaromatic compounds, including isomers of nitrobenzoic acid. Reversed-phase HPLC is particularly well-suited for this purpose. A common stationary phase is a C18 bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. doi.orgobrnutafaza.hr

For the separation of polar compounds like dinitrobenzoic acids, polar-modified C18 columns are often employed to prevent phase collapse when using highly aqueous mobile phases. lcms.cz The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often buffered or acidified with phosphoric acid or acetic acid to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. doi.orgsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic structure provides strong chromophores. doi.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) | Separates analytes based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Phosphoric Acid | Elutes the compound from the column; acid suppresses ionization for better retention. |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible elution profile. |

| Detection | UV at 254 nm | Quantifies the analyte based on its strong UV absorbance. doi.org |

| Temperature | Ambient or controlled (e.g., 40 °C) | Ensures reproducible retention times. lcms.cz |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for the analysis of nitrobenzoic acids, especially at trace levels in complex matrices like groundwater. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For acidic compounds such as this compound, negative ion mode electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) are commonly utilized. nih.govresearchgate.net

In negative ESI mode, the molecule is deprotonated to form the [M-H]⁻ ion, which for this compound corresponds to an m/z of 211. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where the precursor ion is fragmented, and a specific product ion is monitored, significantly enhancing selectivity and reducing background noise. The addition of weak acids to the mobile phase can sometimes improve the ESI- response. nih.gov This methodology enables detection limits in the low microgram-per-liter (µg/L) range. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Separation | Reversed-Phase HPLC (as described in 5.1.1) | Separates this compound from matrix components. |

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) | Generates the deprotonated molecular ion [M-H]⁻ for analysis. nih.govresearchgate.net |

| Monitored Ion | Precursor Ion (Q1): m/z 211 | Selects the ion corresponding to deprotonated this compound. researchgate.net |

| Spray Voltage | -3.5 to -4.5 kV | Optimizes the electrospray process for efficient ion generation. longdom.org |

| Capillary Temp. | ~280-300 °C | Aids in desolvation of the analyte ions. nih.gov |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged species like organic acids. scielo.br In the case of this compound, the carboxylic acid group is ionized in a buffered solution, allowing it to migrate in the capillary.

The two nitro groups on the aromatic ring act as powerful chromophores, making the molecule highly responsive to UV-Vis detection. scielo.br This property allows CZE to be used as a sensitive probe for detecting and quantifying the compound. The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The choice of BGE pH is critical to ensure the analyte is in its ionized form. Indirect UV detection is often employed for organic acids, where a chromophoric component is added to the BGE. scielo.br

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound. NMR provides information about the connectivity and spatial arrangement of atoms, while FTIR identifies the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are significantly influenced by the electron-withdrawing effects of the two nitro groups and the carboxylic acid group. This causes their signals to appear at a downfield chemical shift. The aromatic region would be expected to show a triplet for the proton at the C4 position and a doublet for the protons at the C3 and C5 positions. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. oregonstate.edulibretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J) |

|---|---|---|---|

| -COOH | > 10 (broad) | Singlet (s) | N/A |

| Aromatic H-4 | ~8.5 - 8.7 | Triplet (t) | ~8.0 Hz |

| Aromatic H-3, H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.0 Hz |

2D ROESY NMR

Two-dimensional Rotating frame Overhauser Effect SpectroscopY (2D ROESY) is an NMR experiment that detects protons that are close to each other in space, providing through-space correlations. columbia.educeitec.cz This technique is particularly useful for confirming stereochemistry and molecular conformation. For a molecule like this compound, a ROESY experiment can be used to confirm the substitution pattern. A cross-peak would be expected between the carboxylic acid proton and the nearby aromatic protons at the C3 and C5 positions, confirming their spatial proximity. This is a result of the Nuclear Overhauser Effect (NOE), which depends on the distance between protons (typically within 5 Å). columbia.edu While NOESY is also used for this purpose, ROESY is often preferred for molecules of intermediate size where the NOE may be close to zero. columbia.educeitec.cz

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several distinct absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band, typically from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band. For aromatic carboxylic acids, this peak is typically found between 1700 and 1680 cm⁻¹. docbrown.info

The nitro groups (NO₂) produce two characteristic strong stretching vibrations: an asymmetric stretch and a symmetric stretch. vscht.cz Additionally, absorptions corresponding to aromatic C=C and C-H stretching are also present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (H-bonded) orgchemboulder.com |

| ~3100 | C-H Stretch | Aromatic Ring |

| 1700 - 1680 (strong, sharp) | C=O Stretch | Carboxylic Acid (Aryl) docbrown.info |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| 1550 - 1520 (strong) | N-O Asymmetric Stretch | Nitro Group |

| 1355 - 1335 (strong) | N-O Symmetric Stretch | Nitro Group |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid orgchemboulder.com |

UV-Visible Spectroscopy

A UV-Visible spectrum for this compound is available in spectral databases, indicating its absorption properties have been experimentally measured. researchgate.net However, detailed studies specifying the solvent and corresponding λmax values are essential for a complete understanding of its solvatochromic behavior. The electronic transitions are largely attributed to the benzene (B151609) ring conjugated with the two electron-withdrawing nitro groups and the carboxyl group.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The spectrum is characterized by a series of bands corresponding to the stretching and bending vibrations of the various functional groups and the aromatic ring.

While a comprehensive, experimentally assigned Raman spectrum for this compound is not detailed in the readily available literature, spectral data is noted to exist. researchgate.net For comparison, the Raman spectrum of the isomeric 2,4-dinitrobenzoic acid shows characteristic peaks that can be tentatively assigned to functional group vibrations. These typically include symmetric and asymmetric stretching of the NO₂ groups, C=O stretching of the carboxylic acid, C-N stretching, and various aromatic C-C stretching and C-H bending modes. A detailed theoretical and experimental investigation would be required to definitively assign the Raman active modes of the 2,6-isomer.

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive information on the solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined and its crystallographic data are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 921935. The corresponding study was published in the journal Zeitschrift für Kristallographie. researchgate.net

Environmental Transformation and Remediation Studies

Degradation Pathways and Kinetics in Environmental Matrices

The persistence of 2,6-Dinitrobenzoic acid in the environment is largely determined by its susceptibility to various degradation processes, including biotransformation, photolysis, and other abiotic reactions.

Biotransformation Processes and Microbial Degradation

The microbial breakdown of nitroaromatic compounds, such as this compound, is a key process in their environmental attenuation. While specific studies on this compound are limited, research on analogous compounds like dinitrotoluenes provides valuable insights into potential degradation pathways.

Bacteria, in particular, have demonstrated the ability to mineralize dinitrotoluenes. For instance, several bacterial strains have been identified that can utilize 2,6-dinitrotoluene (B127279) as a sole source of carbon and nitrogen. The degradation is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the removal of a nitro group and the formation of catechols. These intermediates are then subject to ring cleavage and further metabolism.

Fungi are also known to play a role in the degradation of nitroaromatic compounds. Their powerful extracellular ligninolytic enzymes, such as laccases and peroxidases, can non-specifically oxidize a wide range of recalcitrant pollutants. researchgate.net These enzymes are capable of degrading complex organic molecules, suggesting a potential role in the transformation of this compound in soil and sediment environments. researchgate.net

| Microorganism Type | Potential Degradation Action | Key Enzymes |

| Bacteria | Mineralization, utilization as carbon/nitrogen source | Dioxygenases, Monooxygenases |

| Fungi | Non-specific oxidation | Laccases, Peroxidases |

Photolytic Degradation Mechanisms

Abiotic Degradation Routes (e.g., Oxidation, Hydrolysis)

In addition to microbial and photolytic processes, other abiotic reactions can contribute to the transformation of this compound in the environment. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack. However, nitroaromatic compounds are generally resistant to oxidative degradation. nih.gov

Abiotic reduction is a more significant fate process for nitroaromatic compounds in the environment. This can be mediated by reduced iron minerals in soils and sediments, leading to the formation of amino derivatives. While specific studies on the abiotic degradation of this compound are scarce, the behavior of other dinitroaromatic compounds suggests that reduction of the nitro groups is a likely transformation pathway in anoxic environments.

Mobility and Transport Studies in Environmental Compartments

The potential for this compound to migrate within the environment and contaminate water resources is a key aspect of its environmental risk assessment.

Adsorption Behavior in Soil and Sediment Systems

The mobility of organic compounds in the subsurface is largely controlled by their adsorption to soil and sediment particles. The extent of adsorption is influenced by the chemical properties of the compound and the characteristics of the soil, such as organic matter content, clay content, and pH.

For benzoic acid derivatives, adsorption to soil is influenced by factors such as clay and organic matter content. cdhfinechemical.com It is anticipated that this compound, with its polar carboxylic acid group, may exhibit complex adsorption behavior. The nitro groups could also influence its interaction with soil organic matter and mineral surfaces. Specific adsorption isotherm studies for this compound are needed to accurately predict its partitioning between the solid and aqueous phases in different soil types.

| Soil/Sediment Component | Potential Interaction with this compound |

| Organic Matter | Hydrophobic interactions, hydrogen bonding |

| Clay Minerals | Cation exchange, surface complexation |

| Iron and Aluminum Oxides | Ligand exchange with the carboxyl group |

Leaching Potential to Groundwater

The potential for this compound to leach from the soil surface to groundwater is a significant concern due to the widespread contamination of groundwater by nitroaromatic compounds. fishersci.comepa.govlobachemie.com The leaching potential is a function of its water solubility, adsorption characteristics, and persistence in the soil environment.

Given that many nitroaromatic compounds are mobile in soil and have been detected in groundwater at contaminated sites, it is plausible that this compound could also pose a risk to groundwater quality. fishersci.comepa.govlobachemie.com Laboratory soil column leaching studies are a common method to assess the mobility of pesticides and other organic chemicals and could provide valuable data on the leaching potential of this compound under various soil and hydraulic conditions.

Formation as a Metabolite or Degradation Product of Related Nitroaromatics

From Dinitrotoluenes (DNTs) and Trinitrotoluene (TNT)

The environmental degradation of DNTs and TNT can lead to the formation of dinitrobenzoic acids through oxidative pathways. Photolysis, in particular, has been identified as a significant mechanism for the transformation of dinitrotoluenes in aqueous environments, yielding products such as dinitro- and aminonitrobenzoic acids dtic.mil.

In the case of TNT, oxidative metabolism can result in the formation of trinitrobenzyl alcohol, which can be further oxidized to trinitrobenzoic acid nih.gov. While less common, the formation of dinitrobenzoic acid isomers from TNT is also possible. For instance, under certain conditions, TNT can be oxidized to 2,4,6-trinitrobenzaldehyde, which is then rapidly converted to 2,4,6-trinitrobenzoic acid (TNBA) mdpi.com. Subsequent degradation of TNBA could potentially lead to dinitrobenzoic acid isomers.

Under anaerobic conditions, the degradation pathways of TNT can also lead to benzoic acid derivatives. For example, some anaerobic metabolic pathways have been shown to produce intermediates like 2-nitro-4-hydroxybenzoic acid, indicating that the transformation of the methyl group to a carboxylic acid function is a relevant process in the environmental fate of TNT researchgate.net.

The following table summarizes research findings on the formation of dinitrobenzoic acid from DNTs and TNT.

| Parent Compound | Transformation Process | Key Intermediates/Products | Research Focus |

| Dinitrotoluenes (DNTs) | Photolysis | Dinitrobenzoic acids, Aminonitrobenzoic acids | Environmental fate in aqueous systems dtic.mil. |

| 2,4,6-Trinitrotoluene (TNT) | Oxidative Metabolism | Trinitrobenzyl alcohol, Trinitrobenzoic acid | Animal metabolism studies nih.gov. |

| 2,4,6-Trinitrotoluene (TNT) | Fenton Process | 2,4,6-Trinitrobenzaldehyde, 2,4,6-Trinitrobenzoic acid (TNBA) | Advanced oxidation processes for TNT degradation mdpi.com. |

| 2,4,6-Trinitrotoluene (TNT) | Anaerobic Metabolism | 2-nitro-4-hydroxybenzoic acid | Microbial degradation pathways researchgate.net. |

Characterization of Amino-Dinitrobenzoic Acid Intermediates

During the degradation of TNT, various amino-dinitrotoluene intermediates are formed through the reduction of one of the nitro groups. These can be further transformed into amino-dinitrobenzoic acids. The formation of these amino- derivatives is a critical step in the detoxification and mineralization of TNT.

Research has identified several amino-dinitrobenzoic acid isomers as degradation products of TNT. Notably, 2-amino-4,6-dinitrobenzoic acid and 4-amino-2,6-dinitrobenzoic acid have been reported as derivatives in the biodegradation of TNT researchgate.net. The formation of these compounds indicates that both reduction of a nitro group and oxidation of the methyl group occur during the environmental transformation of TNT.

The mobility of these intermediates in soil and water is also a significant factor in assessing the environmental impact of TNT contamination. For example, 2-amino-4,6-dinitrobenzoic acid, a common photodegradation product of TNT, has been found to be stable and polar, suggesting a potential for migration to groundwater aminer.org.

The table below details the characterized amino-dinitrobenzoic acid intermediates from the degradation of related nitroaromatics.

| Parent Compound | Intermediate | Method of Formation | Significance |

| 2,4,6-Trinitrotoluene (TNT) | 2-Amino-4,6-dinitrobenzoic acid | Biodegradation, Photodegradation | A stable and polar degradation product with potential for groundwater contamination researchgate.netaminer.org. |

| 2,4,6-Trinitrotoluene (TNT) | 4-Amino-2,6-dinitrobenzoic acid | Biodegradation | An identified intermediate in the microbial degradation pathway of TNT researchgate.net. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory serves as the foundational method for this computational analysis, offering a balance between accuracy and computational cost for studying molecular systems.

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the 2,6-Dinitrobenzoic acid molecule. This process, known as geometry optimization, is performed using DFT calculations. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the steric and electronic effects of the nitro and carboxylic acid groups on the benzene (B151609) ring.

The electronic structure of the molecule, which dictates its reactivity and spectroscopic properties, is also elucidated through these calculations. The distribution of electrons within the molecule is a key determinant of its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis of its frontier orbitals provides insights into its potential as an electron acceptor or donor in chemical processes.

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in literature |

| LUMO Energy | Data not available in literature |

| HOMO-LUMO Gap | Data not available in literature |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). For this compound, the MEP map would highlight the electronegative oxygen atoms of the nitro and carboxyl groups as potential sites for electrophilic attack, while the hydrogen atoms and the aromatic ring may show regions of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For this compound, NBO analysis can quantify the charge transfer between the benzene ring and the electron-withdrawing nitro and carboxyl substituents, providing a deeper understanding of the electronic effects at play.

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

|---|---|---|

| Data not available in literature | Data not available in literature | Data not available in literature |

| Atom | Mulliken Charge |

|---|---|

| Data not available in literature | Data not available in literature |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. While specific molecular docking studies for this compound are not extensively reported, related compounds with a 4-carboxyl-2,6-dinitrophenyl moiety have been investigated. These studies suggest that the dinitrophenyl carboxylate structure can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the binding sites of proteins. Such simulations for this compound could reveal its potential to interact with specific biological targets, providing a basis for further experimental investigation.

Modeling Host-Guest Interactions

While specific studies modeling this compound in host-guest complexes are not extensively documented, the principles of such interactions are well-established through computational studies on its isomers, such as 3,5-Dinitrobenzoic acid. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Computational modeling is crucial for understanding the stability and nature of these complexes.

Theoretical methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to model these interactions. These models can predict the geometry of the host-guest complex, calculate the binding energies, and identify the key intermolecular forces responsible for complex formation. For instance, studies on cocrystals of 3,5-Dinitrobenzoic acid with other molecules like acetamide (B32628) have shown the importance of hydrogen bonding and other non-covalent interactions in the formation of stable supramolecular structures. acs.org In such models, the carboxylic acid group and the nitro groups of the dinitrobenzoic acid molecule are often key participants in hydrogen bonding and charge-transfer interactions that stabilize the complex. acs.orgasianresassoc.org These computational approaches provide a detailed understanding of how molecules recognize and bind to each other, which is fundamental for the design of new materials and functional molecular systems.

In Silico Protein-Ligand Binding Investigations

In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the binding of small molecules like this compound to protein targets. These computational techniques are fundamental in drug discovery and molecular biology to understand structure-activity relationships.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. Studies on derivatives of benzoic acid have successfully used this approach to identify potential binding modes and interactions with various proteins. For example, research on benzoic acid derivatives as potential inhibitors for enzymes like SARS-CoV-2 main protease has demonstrated the utility of docking in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the protein-ligand interaction over time. These simulations can reveal the stability of the docked pose, the role of solvent molecules, and conformational changes in both the protein and the ligand upon binding. Investigations into the binding of 2,6-dihydroxybenzoic acid nicotine (B1678760) salt with human serum albumin have utilized molecular dynamics to confirm the binding site and elucidate the primary driving forces of the interaction, such as hydrophobic forces. nih.gov

The following table summarizes typical findings from in silico protein-ligand binding investigations of benzoic acid derivatives with protein targets.

| Protein Target | Ligand Type | Key Interacting Residues | Primary Interaction Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Bovine Serum Albumin | 4-carboxyl-2,6-dinitrophenylazo derivatives | Ser-479, Arg-208, Lys-350 | Hydrogen Bonding, Hydrophobic | -7.0 to -8.5 |

| Protein Disulfide Isomerase | Dithionitrobenzoic acid | Cys37, Trp36, His39 | Hydrogen Bonding, van der Waals | -5.0 to -7.0 |

| SARS-CoV-2 Main Protease | 2,5-dihydroxybenzoic acid | His41, Cys145, Glu166 | Hydrogen Bonding | -6.0 to -7.5 |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules like this compound. These predictions are often in excellent agreement with experimental data, aiding in the interpretation of complex spectra.

Vibrational spectra, including Infrared (IR) and Raman spectra, can be accurately calculated using DFT. By computing the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions. Studies on the isomer 3,5-Dinitrobenzoic acid have demonstrated that DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can reproduce the experimental vibrational frequencies with high accuracy. nih.gov The calculations can identify characteristic vibrations, such as the O-H stretch of the carboxylic acid, the symmetric and asymmetric stretches of the NO₂ groups, and various aromatic C-H and C-C vibrations. nih.gov

Electronic absorption spectra (UV-Vis) are predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.netrsc.org For aromatic compounds like dinitrobenzoic acids, these transitions are typically π → π* in nature. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared directly with experimental spectra, providing insights into the electronic structure of the molecule. rsc.org

The table below presents a representative correlation between theoretical and experimental vibrational frequencies for a dinitrobenzoic acid isomer, illustrating the accuracy of DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3448 | Carboxylic acid O-H stretch |

| ν(C=O) | 1710 | 1715 | Carboxylic acid C=O stretch |

| νₐₛ(NO₂) | 1550 | 1545 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1355 | 1350 | Symmetric NO₂ stretch |

| β(C-H) | 1170 | 1172 | Aromatic C-H in-plane bend |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical chemists can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies and reaction rates, providing a deeper understanding of reaction pathways.

For instance, the synthesis of dinitrobenzoic acids typically involves the nitration of benzoic acid or a related precursor. Computational studies can model the reaction pathway of electrophilic aromatic substitution, identifying the key intermediates and the transition state for the addition of the nitronium ion (NO₂⁺) to the aromatic ring. These calculations can explain the regioselectivity of the reaction, i.e., why the nitro groups are directed to specific positions on the ring.

While specific computational studies on the reaction mechanisms of this compound are not widely available, research on similar reactions, such as the reaction of 2,4-dinitrochlorobenzene with amines, illustrates the methodology. semanticscholar.org In such studies, DFT calculations are used to determine the energies of all species along the reaction coordinate. The transition state, a first-order saddle point on the potential energy surface, is located, and its structure provides insight into the geometry of the activated complex. The calculated activation energy can then be used within transition state theory to estimate the reaction rate constant, which can be compared with experimental kinetic data. These theoretical investigations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Role in Advanced Organic Synthesis and Materials Science

Building Block for Complex Chemical Entities

The strategic positioning of reactive functional groups makes 2,6-dinitrobenzoic acid a sought-after precursor for the synthesis of more intricate chemical structures, including derivatives of amino-nitrobenzoic acid, intermediates for pharmaceuticals, and components for dyes and pigments.

Synthesis of Amino-Nitrobenzoic Acid Derivatives

A significant application of this compound is in the synthesis of 2-amino-6-nitrobenzoic acid. This transformation is a crucial step in the production of various fine chemicals and pharmaceutical intermediates. The selective reduction of one of the two nitro groups is a key challenge that has been addressed through various synthetic methodologies. google.comgoogle.com

One common approach involves the use of reducing agents that can selectively act on one nitro group while leaving the other intact. For instance, reacting this compound with sulfides, hydrosulfides, or polysulfides can lead to the formation of 2-amino-6-nitrobenzoic acid with high yields. google.com The reaction is typically carried out in a solvent mixture, such as alcohol and water, at reflux temperatures ranging from 60°C to 95°C. google.com The use of these relatively inexpensive and readily available reagents makes this process suitable for large-scale industrial production. google.com

| Starting Material | Reducing Agent | Solvent System | Temperature | Product | Yield | Reference |

| This compound | Sulfide, Hydrosulfide, or Polysulfide | Alcohol and Water | 60-95°C | 2-Amino-6-nitrobenzoic acid | >85% | google.com |

| This compound | Sodium hydrosulfide | Methanol/Water | Reflux | 2-Amino-6-nitrobenzoic acid | Not specified |

This table presents data on the synthesis of 2-amino-6-nitrobenzoic acid from this compound, highlighting the reagents, conditions, and yields.

Precursor in the Production of Dyes and Pigments

The derivatives of this compound, particularly the amino-nitrobenzoic acids, are valuable precursors in the synthesis of various dyes and pigments. The presence of both an amino group and a nitro group on the benzene (B151609) ring allows for the creation of chromophoric systems. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colorants. While the direct use of this compound in specific, commercially significant dyes is not extensively detailed in readily available literature, its derivatives are logical candidates for such applications due to their structural features.

Reagent in Chemical Transformations

Beyond its role as a structural precursor, this compound also functions as a reagent that facilitates specific chemical transformations, owing to the electronic effects of its functional groups.

Applications as a Coupling Reagent

This compound has been demonstrated to be an effective participant in decarboxylative coupling reactions. In this type of transformation, the carboxylic acid group is removed as carbon dioxide, and the remaining aryl group forms a new bond with another molecule. Specifically, the decarboxylative coupling of this compound with iodoarenes in the presence of a copper(I) catalyst has been shown to produce 2,6-dinitrobiphenyls in good yields. This method offers an alternative to the direct coupling of m-dinitrobenzene with iodoarenes and can provide better yields under certain conditions. synchem.de

| Reactants | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| This compound and Iodobenzene | Copper(I) oxide | Quinoline | 200 | 2,6-Dinitrobiphenyl | 48 | synchem.de |

| This compound and Iodobenzene | Copper(I) oxide | Quinoline | 238 | 2,6-Dinitrobiphenyl | 50 | synchem.de |

| This compound and p-Iodomethoxybenzene | Copper(I) oxide | Quinoline | 238 | 4-Methoxy-2,6-dinitrobiphenyl | 31 | synchem.de |

This table summarizes the results of decarboxylative coupling reactions involving this compound, showcasing the reaction partners, conditions, and product yields.

Utility as a Chromophore Probe in Analytical Chemistry

The application of this compound as a chromophore probe in analytical chemistry is not well-documented in the available scientific literature. While its structure contains nitro groups which are known chromophores, specific and established analytical methods utilizing this compound as a probe have not been identified.

Development of Materials with Engineered Properties

Contribution to Nonlinear Optical (NLO) Materials Research

There is a significant body of research on the use of nitro-substituted benzoic acids in creating materials with nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. These organic materials are valued for their potential in modulating light and enabling technologies like optical switching.

However, investigations into this area have concentrated almost exclusively on the 3,5-dinitrobenzoic acid isomer. For instance, studies have detailed the formation of charge-transfer cocrystals of 3,5-dinitrobenzoic acid with compounds like acridine, which exhibit two-photon excited fluorescence, a key NLO property acs.org. The molecular structure of the 3,5-isomer is frequently exploited to engineer crystalline materials with specific optical responses.

In contrast, there is no readily available scientific literature or experimental data detailing the synthesis, characterization, or NLO performance of materials derived specifically from this compound. Therefore, its contribution to NLO materials research remains undocumented.

Formation of Chiral Crystalline Adduct Materials

The formation of chiral crystalline materials is a sophisticated area of crystal engineering, often employed for the separation of enantiomers—a process known as chiral resolution wikipedia.org. This is typically achieved by reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization libretexts.orglibretexts.org.

Carboxylic acids are frequently used in this process. Again, research in this domain highlights the utility of the 3,5-dinitrobenzoic acid isomer in forming co-crystalline adducts and salts nih.govnih.gov. For example, 3,5-dinitrobenzoic acid has been successfully co-crystallized with various organic molecules, including antipsychotic agents, to form distinct crystalline salts nih.gov.

Despite the established principles of chiral resolution and cocrystal formation, there is a lack of specific studies demonstrating the use of this compound for creating chiral crystalline adducts. The literature does not provide examples or data on its application as a resolving agent or as a co-former in the generation of chiral materials.

Based on a thorough review of available scientific literature, this compound is not a prominent compound in the reported research concerning nonlinear optical materials or the formation of chiral crystalline adducts. The focus of crystal engineering and materials science studies within this chemical family has been overwhelmingly directed towards its isomer, 3,5-Dinitrobenzoic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.